molecular formula C14H11N3O2S B11562177 (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

(2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

Cat. No.: B11562177
M. Wt: 285.32 g/mol
InChI Key: BLVSMPQZBPLHPV-FNORWQNLSA-N
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Description

(2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide is an organic compound that features a furan ring and a benzothiadiazole moiety connected by a propenamide linker. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Synthesis of Benzothiadiazole: Benzothiadiazole can be synthesized by the condensation of o-phenylenediamine with sulfur and an oxidizing agent.

    Coupling Reaction: The furan and benzothiadiazole moieties are then coupled through a propenamide linker using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The propenamide linker can be reduced to form the corresponding amine.

    Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: Compounds with furan and benzothiadiazole moieties are often used in organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.

    Catalysis: These compounds can act as ligands in metal-catalyzed reactions.

Biology

    Drug Development: The unique structure of such compounds makes them potential candidates for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutics: Potential use in developing new therapeutic agents due to their bioactive properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide would depend on its specific application. In organic electronics, its electronic properties are due to the conjugated system formed by the furan and benzothiadiazole moieties. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-(benzothiazol-2-yl)prop-2-enamide: Similar structure but with a benzothiazole moiety instead of benzothiadiazole.

    (2E)-3-(furan-2-yl)-N-(benzoxazol-2-yl)prop-2-enamide: Similar structure but with a benzoxazole moiety.

Uniqueness

The presence of the benzothiadiazole moiety in (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide imparts unique electronic properties that can be advantageous in specific applications such as organic electronics and catalysis.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide

InChI

InChI=1S/C14H11N3O2S/c1-9-4-6-11-14(17-20-16-11)13(9)15-12(18)7-5-10-3-2-8-19-10/h2-8H,1H3,(H,15,18)/b7-5+

InChI Key

BLVSMPQZBPLHPV-FNORWQNLSA-N

Isomeric SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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